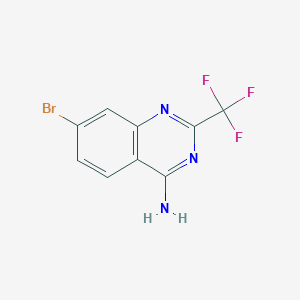

7-Bromo-2-(trifluoromethyl)quinazolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Bromo-2-(trifluoromethyl)quinazolin-4-amine is a quinazoline derivative . Quinazoline derivatives are N-containing heterocyclic compounds that have drawn attention due to their significant biological activities . They have been found to exhibit a wide range of medicinal activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, and more .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a quinazoline moiety, a bromine atom at the 7th position, and a trifluoromethyl group at the 2nd position . The InChI code for this compound is1S/C9H5BrF3N3/c10-4-1-2-5-6 (3-4)15-8 (9 (11,12)13)16-7 (5)14/h1-3H, (H2,14,15,16) . Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 292.06 . It is a powder in physical form . More specific properties such as melting point, boiling point, and solubility are not mentioned in the available resources.Scientific Research Applications

Angiogenesis and Tumor Growth Inhibition

7-Bromo-2-(trifluoromethyl)quinazolin-4-amine has been studied for its role in inhibiting vascular endothelial growth factor signaling, angiogenesis, and tumor growth. A derivative, ZD6474, demonstrated potent inhibition of VEGF-stimulated endothelial cell proliferation and showed significant antitumor activity in various human tumor xenografts and rodent tumors in mice (Wedge et al., 2002).

Synthesis of Heterocycles

The compound has been used in the synthesis of various heterocycles. For example, reactions involving 2-amino-1,1,3-tricyano-3-bromopropene, derived from the bromination of malononitrile dimer, led to the formation of pyridazine and oxazine derivatives (El‐Din, 2003).

Enantioselective Synthesis

Research has been conducted on the enantioselective synthesis of 3-arylquinazolin-4(3H)-ones, involving the atroposelective bromination of quinazolinones, leading to the development of various derivatives with potential pharmaceutical applications (Diener et al., 2015).

Antihistaminic Agents

Derivatives of this compound, such as 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, have been synthesized and tested for their H1-antihistaminic activity, demonstrating significant protection against histamine-induced bronchospasm in animal models (Alagarsamy et al., 2008).

EGFR Inhibitors for Anticancer Applications

6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolines, synthesized from this compound derivatives, have shown promise as EGFR inhibitors, with potential applications as targeted anticancer agents. They displayed significant inhibitory activity against EGFR and cytotoxicity against various cancer cell lines (Allam et al., 2020).

Antimicrobial Activity

Novel substituted quinazoline derivatives of this compound have been synthesized and evaluated for their antimicrobial activity, showing potent antibacterial and antifungal properties against a range of pathogens (Chaitanya et al., 2018).

Future Directions

Quinazoline derivatives, including 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine, continue to draw attention due to their significant biological activities . Future research may focus on designing and synthesizing new quinazoline-based compounds as potential drugs of anticancer potency against various cancers . Further studies are also needed to explore the specific synthesis process, chemical reactions, mechanism of action, and safety profile of this compound.

Mechanism of Action

Target of Action

The primary target of 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine is the Werner (WRN) helicase . WRN helicase plays a crucial role in DNA repair and replication, and its inhibition can lead to genomic instability, a key hallmark of cancer .

Mode of Action

This compound interacts with the WRN helicase, inhibiting its function .

Biochemical Pathways

The inhibition of WRN helicase affects several biochemical pathways involved in DNA repair and replication. These include base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) . The inhibition of these pathways can lead to the accumulation of DNA damage and replication stress, promoting the rapid growth of tumor cells .

Pharmacokinetics

The compound’s antiproliferative activity has been evaluated in vitro, suggesting that it may have good bioavailability .

Result of Action

The inhibition of WRN helicase by this compound leads to genomic instability, promoting the accumulation of tumor-driven gene mutations, the generation of tumor heterogeneity, and the escape of apoptosis . Some derivatives of this compound have shown excellent inhibitory activity against different cancer cell lines .

properties

IUPAC Name |

7-bromo-2-(trifluoromethyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N3/c10-4-1-2-5-6(3-4)15-8(9(11,12)13)16-7(5)14/h1-3H,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYKTWDUGBUTAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(N=C2N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(2,4-dichlorophenoxy)methyl]benzoate](/img/structure/B2747578.png)

![N,N-dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B2747579.png)

![8-Fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2747585.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzamide](/img/structure/B2747586.png)

![4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2747589.png)

![N,N-diethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2747591.png)

![3-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2747592.png)

![1,3,5-Trimethoxy-2-[(2,4,6-trimethoxyphenyl)methyl]benzene](/img/structure/B2747597.png)

![8-(2-Chloro-6-fluorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2747598.png)